2,2'-Methylenebis(1,3-dioxolane-4-butanol)
Description
Contextualization within Organic Synthesis and Polymer Chemistry Paradigms
2,2'-Methylenebis(1,3-dioxolane-4-butanol) is a bifunctional organic molecule that has garnered attention in the fields of organic synthesis and polymer chemistry. Its structure, featuring two 1,3-dioxolane (B20135) rings linked by a methylene (B1212753) bridge and each bearing a butanol side chain, makes it a versatile building block. The synthesis of this compound and its analogs typically involves the acid-catalyzed acetalization reaction between a suitable diol and an aldehyde or ketone.
In a notable synthetic approach for a related compound, optimized yields of 70–80% for 2,2'-Methylenebis(1,3-dioxolane-4-butanol) have been reported using sulfuric acid (H₂SO₄) as a catalyst at temperatures ranging from 60–80°C. vulcanchem.com This method highlights a practical route to accessing this class of compounds.
The presence of hydroxyl groups in the butanol side chains allows for further chemical modifications, such as esterification or etherification, enabling the synthesis of a variety of derivatives. In the realm of polymer chemistry, these hydroxyl groups are particularly significant as they can act as initiation sites for polymerization reactions or as points for cross-linking polymer chains. The dioxolane rings themselves can be susceptible to ring-opening polymerization under certain conditions, offering another pathway to novel polymer architectures.
Significance as a Monomeric Unit and Chemical Intermediate in Advanced Material Science Research
The unique molecular architecture of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) positions it as a valuable monomeric unit and chemical intermediate in the development of advanced materials. Its bifunctionality allows it to be incorporated into polymer backbones, leading to the formation of polyesters, polyethers, and polyurethanes with tailored properties.
The dioxolane moiety is of particular interest in the context of biodegradable polymers. The acetal (B89532) linkage in the dioxolane ring can be susceptible to hydrolysis under acidic conditions, which can be engineered to create materials that degrade in a controlled manner. This is a significant advantage in applications such as drug delivery systems, temporary medical implants, and environmentally benign plastics.
Furthermore, the ability of related 2-methylene-1,3-dioxolane (B1600948) compounds to undergo radical ring-opening polymerization is a key area of research. This process allows for the direct incorporation of ester groups into the main chain of addition polymers, a feature not achievable with conventional vinyl monomers. This can lead to materials with enhanced properties such as improved thermal stability and modified mechanical characteristics. The high boiling point and flash point of a structurally similar compound, 2,2'-Methylenebis-(1,3-dioxolane-4-methanol), suggest good thermal stability, a desirable trait for high-temperature applications. vulcanchem.com
Historical Development and Evolution of Research Trajectories for Dioxolane-based Compounds
Research into dioxolane-based compounds has a rich history, initially focusing on their utility as protecting groups for carbonyl functionalities (aldehydes and ketones) in complex organic syntheses. The formation of the cyclic acetal is a robust and reversible reaction, making it an ideal strategy to mask the reactivity of a carbonyl group while other parts of a molecule are being modified.
The first synthesis of 2-methylene-1,3-dioxolanes was reported in the late 1940s. A significant advancement in the field came with the work of William J. Bailey and his research group, who were pioneers in the radical ring-opening polymerization of cyclic ketene (B1206846) acetals. Their work demonstrated that these monomers could be copolymerized with traditional vinyl monomers, introducing degradable ester linkages into the polymer backbone.
Over time, the focus of research has expanded to explore the diverse applications of dioxolane-containing molecules. This includes their use as chiral auxiliaries in asymmetric synthesis, as components of fragrances and flavors, and as bioactive molecules in the pharmaceutical industry. The development of new catalytic systems has also enabled more efficient and selective syntheses of functionalized dioxolanes, paving the way for their use in advanced materials and other specialized applications.
Interdisciplinary Relevance in Chemical Sciences Research
The study of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) and related dioxolane compounds extends across multiple disciplines within the chemical sciences. In medicinal chemistry, for example, the 1,3-dioxolane scaffold is found in a number of biologically active compounds, including antifungal and antiviral agents. While specific data on the butanol derivative is limited, the general class of dioxolanes has shown promise in these areas.
In the field of green chemistry, dioxolane-based solvents are being explored as potentially more environmentally friendly alternatives to traditional volatile organic compounds. Their synthesis from renewable resources, such as glycerol (B35011) (a byproduct of biodiesel production), further enhances their green credentials.
The interdisciplinary nature of dioxolane research is also evident in the development of new analytical techniques for their characterization and in the computational modeling of their reaction mechanisms and physical properties. The collaboration between synthetic chemists, polymer scientists, materials engineers, and computational chemists is crucial for unlocking the full potential of these versatile compounds.
Data Tables
Table 1: Synthesis of 2,2'-Methylenebis(1,3-dioxolane-4-butanol)
| Catalyst | Temperature (°C) | Reported Yield (%) |
| H₂SO₄ | 60-80 | 70-80 vulcanchem.com |
Table 2: Physicochemical Properties of a Structurally Similar Compound: 2,2'-Methylenebis-(1,3-dioxolane-4-methanol)
| Property | Value |
| Boiling Point | 377.8°C vulcanchem.com |
| Flash Point | 182.3°C vulcanchem.com |
Chemical Compounds Mentioned
| Chemical Name |
| 2,2'-Methylenebis(1,3-dioxolane-4-butanol) |
| 2,2'-Methylenebis-(1,3-dioxolane-4-methanol) |
| Sulfuric acid |
| 2-methylene-1,3-dioxolane |
| Styrene |
| Glycerol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[[4-(4-hydroxybutyl)-1,3-dioxolan-2-yl]methyl]-1,3-dioxolan-4-yl]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c16-7-3-1-5-12-10-18-14(20-12)9-15-19-11-13(21-15)6-2-4-8-17/h12-17H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMCLMHTLVEMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(O1)CC2OCC(O2)CCCCO)CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971072 | |
| Record name | 4,4'-[Methylenedi(1,3-dioxolane-2,4-diyl)]di(butan-1-ol) | |
| Source | EPA DSSTox | |
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Molecular Weight |
304.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-66-1 | |
| Record name | 2,2′-Methylenebis[1,3-dioxolane-4-butanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5570-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2'-Methylenebis(1,3-dioxolane-4-butanol) | |
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| Record name | NSC70102 | |
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| Record name | 4,4'-[Methylenedi(1,3-dioxolane-2,4-diyl)]di(butan-1-ol) | |
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| Record name | 2,2'-methylenebis[1,3-dioxolane-4-butanol] | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways for 2,2 Methylenebis 1,3 Dioxolane 4 Butanol
Diverse Synthetic Routes and Strategies
The creation of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) is not a monolithic process but rather a field of study involving varied and adaptable strategies. The core of these strategies involves the reaction of a glycerol-derived butanol with a formaldehyde (B43269) source.
The foundational step in synthesizing the precursor, a 1,3-dioxolane-4-butanol (B13834911), involves the acid-catalyzed acetalization of a glycerol-derived 1,2-diol with an appropriate aldehyde or ketone. This reaction is a cornerstone of protecting group chemistry and is widely applied in organic synthesis. organic-chemistry.org In the context of glycerol (B35011) derivatives, this typically involves the reaction of glycerol with an aldehyde or ketone to form a five-membered dioxolane ring or a six-membered dioxane ring. researchgate.net The formation of acetals is achieved through the nucleophilic addition of an alcohol to an aldehyde under acidic conditions, followed by the elimination of water. google.com
A standard laboratory procedure involves using a Brønsted or Lewis acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene (B28343) that allows for the continuous removal of water via a Dean-Stark apparatus. organic-chemistry.org This removal of water is crucial as it drives the equilibrium towards the formation of the acetal (B89532) product.
The defining methylene (B1212753) bridge of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) is introduced via a condensation reaction. This involves reacting two molecules of the pre-formed 1,3-dioxolane-4-butanol with a source of formaldehyde. This reaction is also typically acid-catalyzed.
An analogous synthesis for a related compound, 2,2'-Methylenebis-(1,3-dioxolane-4-methanol), is achieved through the acid-catalyzed condensation of 1,3-dioxolane-4-methanol (B150769) with formaldehyde. Optimized yields for this related reaction have been reported in the range of 70-80% using sulfuric acid as the catalyst at temperatures between 60-80°C. It is expected that a similar approach would be effective for the butanol derivative.
The choice of catalyst is paramount in maximizing the yield and selectivity of the synthesis. A variety of both homogeneous and heterogeneous acid catalysts have been evaluated for the formation of the initial dioxolane ring from glycerol and formaldehyde (glycerol formal).
Homogeneous catalysts like sulfuric acid and hydrochloric acid are effective but can lead to corrosion and difficulties in separation. google.com Heterogeneous solid acid catalysts offer advantages in terms of reusability and reduced environmental impact. Examples that have shown high efficacy in related syntheses include:
Amberlyst ion-exchange resins : These have demonstrated good catalytic effect, with yields for glycerol formal exceeding 94%. google.com
Zeolites (e.g., H-BEA) and Montmorillonite K-10 clay : These have also been used successfully. google.com
Heteropoly compounds : Specifically, Cs2.5H0.5PW12O40 has shown superior activity in the acetalization of glycerol, achieving over 70% conversion in 60 minutes. researchgate.net
The following interactive table summarizes the performance of different catalytic systems in the related synthesis of glycerol formal.
| Catalyst System | Reactants | Key Findings | Reference |
| Amberlyst-36, Nafion-H NR-50, H-BEA, Montmorillonite K-10 | Glycerol, Paraformaldehyde | Good catalytic effect, with product yields over 94%. google.com | google.com |
| Cs2.5H0.5PW12O40 | Glycerol, Aqueous Formaldehyde | Superior activity compared to other catalysts, with over 70% glycerol conversion in 60 minutes. researchgate.net | researchgate.net |
| Amberlyst 47 | Glycerol, Formaldehyde | Achieved 100% selectivity towards acetal formation, though with thermodynamic limitations on conversion (around 50%). researchgate.net | researchgate.net |
The reaction medium plays a significant role in the synthesis. While traditional organic solvents like toluene are effective, there is a growing interest in more environmentally benign options. organic-chemistry.orgresearchgate.net Glycerol itself has been explored as a green solvent for various organic transformations, leveraging its properties of low toxicity, high boiling point, and ability to dissolve a wide range of compounds. ijarsct.co.incore.ac.uktandfonline.com
The reaction conditions, such as temperature and reactant ratios, are critical for controlling the outcome. For instance, in the synthesis of glycerol formal, the distribution of the two main isomers (a five-membered dioxolane and a six-membered dioxane) can be influenced by adjusting the reaction parameters. researchgate.netresearchgate.net Similarly, for the methylenebis linkage formation, temperature control is essential to achieve high yields, with temperatures in the range of 60-80°C being optimal for the methanol (B129727) analogue.
Mechanistic Probes into Reaction Selectivity and Stereochemical Control
The synthesis of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) presents interesting challenges in terms of selectivity. The initial acetalization of a glycerol-derived butanol can result in the formation of both five-membered (dioxolane) and six-membered (dioxane) rings. The selectivity between these two is influenced by both thermodynamic and kinetic factors, as well as the choice of catalyst and reaction conditions. researchgate.net
Furthermore, the presence of chiral centers in the starting material, which is derived from glycerol, introduces the possibility of stereoisomers. Controlling the stereochemistry of the final product is a complex task that can be influenced by the choice of chiral auxiliaries or through asymmetric catalysis. While detailed stereochemical studies for this specific molecule are not widely published, the principles of asymmetric synthesis using chiral 1,3-dioxolan-4-ones as templates for controlling stereochemistry are well-established in the literature. mdpi.com This involves using a chiral auxiliary to direct the formation of new stereogenic centers with high diastereoselectivity. sciforum.net
Green Chemistry Principles in Synthetic Design
The synthesis of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) is well-aligned with several principles of green chemistry. The most significant aspect is the use of glycerol as a primary feedstock. Glycerol is a major byproduct of the biodiesel industry, making it a renewable, inexpensive, and readily available raw material. core.ac.ukrsc.org
The application of green chemistry principles can be seen in several areas of the synthesis:
Use of Renewable Feedstocks : Glycerol is a bio-based starting material. rsc.org
Atom Economy : Condensation reactions, which are central to this synthesis, are generally atom-economical, with water being the only major byproduct.
Use of Greener Solvents : There is a clear trend towards using less hazardous and more sustainable solvents, with glycerol itself being a prime example of a green solvent. ijarsct.co.intandfonline.comrsc.org
Catalysis : The shift from corrosive homogeneous acids to recyclable heterogeneous catalysts improves the environmental profile of the process. google.comresearchgate.net
Polymerization Research and Macromolecular Engineering Utilizing 2,2 Methylenebis 1,3 Dioxolane 4 Butanol
Monomer Incorporation into Polymeric Architectures
The dual functionality of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) allows it to be incorporated into a variety of polymer backbones through different chemical pathways. The primary alcohol groups are suitable for step-growth polymerization reactions, while the dioxolane rings can undergo chain-growth polymerization.
As a diol, 2,2'-Methylenebis(1,3-dioxolane-4-butanol) can be used in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters. scielo.br The synthesis of polyesters from diols is a well-established process, but the presence of the acid-labile methylene (B1212753) acetal (B89532) linkage in the monomer's backbone requires specific design considerations. repositorioinstitucional.mx
Key design principles include:
Catalyst Selection : Traditional high-temperature melt polycondensation often uses metal-based or strong acid catalysts. nsf.gov However, acidic conditions can cause the hydrolytic degradation of the acetal groups. nih.gov Therefore, catalysis systems that are neutral or mildly acidic, or enzymatic catalysts like lipases, are preferred to preserve the monomer's structural integrity during polymerization. rsc.org
Reaction Conditions : To avoid degradation of the acetal moiety, polymerization should be conducted under the mildest possible conditions. nih.gov This may involve using more reactive diacid derivatives like diacyl chlorides, which allow for lower reaction temperatures, or employing solvent-based polycondensation rather than high-temperature melt processes. uva.nl
| Parameter | Conventional Polyester Synthesis (e.g., with 1,4-Butanediol) | Polyester Synthesis with 2,2'-Methylenebis(1,3-dioxolane-4-butanol) |
|---|---|---|
| Monomers | 1,4-Butanediol + Terephthaloyl dichloride | 2,2'-Methylenebis(1,3-dioxolane-4-butanol) + Terephthaloyl dichloride |
| Catalyst System | Often requires strong acid or metal catalysts (e.g., Ti(OBu)₄). nsf.gov | Neutral or non-acidic catalysts preferred (e.g., organocatalysts, enzymes) to prevent acetal cleavage. rsc.org |
| Temperature | High temperatures (>200 °C) are common for melt polycondensation. uva.nl | Lower temperatures are necessary; solution polymerization may be favored over melt processes. scielo.br |
| Key Feature of Resulting Polymer | High thermal and chemical stability. | Incorporation of acid-labile acetal bonds for potential degradability. nih.gov |
The two primary hydroxyl groups on 2,2'-Methylenebis(1,3-dioxolane-4-butanol) allow it to act as a chain extender or a soft-segment polyol in the synthesis of polyurethanes. mdpi.com In this process, the diol reacts with diisocyanates, such as 4,4'-methylene diphenyl diisocyanate (MDI), to form the characteristic urethane (B1682113) linkages. acs.org
The incorporation of this monomer into polyurethane structures is an area of significant research interest, particularly for developing chemically recyclable materials. nih.govresearchgate.net The acetal groups within the polymer backbone are stable under neutral or basic conditions but can be cleaved by acid, allowing the polymer to be broken down into its constituent monomers or oligomers for recovery and reuse. acs.orgresearchgate.net
The structure of the final polyurethane can be tuned by varying the ratio of the acetal diol to other polyols and the diisocyanate. When used as a chain extender, it creates hard segments with built-in cleavable points. When used as the primary polyol, it forms a soft segment that is fully degradable under acidic conditions. This approach allows for the creation of thermoplastic polyurethanes or cross-linked polyurethane networks with controlled degradation profiles. nih.govresearchgate.net
In epoxy resin systems, diols like 2,2'-Methylenebis(1,3-dioxolane-4-butanol) can function as reactive modifiers or co-hardeners. The hydroxyl groups can react with the oxirane rings of epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), leading to the opening of the epoxy ring and the formation of an ether linkage. mdpi.com This reaction typically requires heat and/or a catalyst and results in the incorporation of the diol into the three-dimensional cross-linked network. researchgate.net
The use of this monomer as a cross-linking agent offers several advantages:
Toughness Modification : The flexible butanol chains can increase the toughness and reduce the brittleness of the cured epoxy thermoset.
Introduction of Degradability : The central acetal functionality introduces acid-sensitive cleavage sites into the otherwise highly stable epoxy network. whiterose.ac.uk This enables the potential for chemical recycling or controlled degradation of the thermoset, which is a significant challenge for conventional epoxy materials. whiterose.ac.uk
Control over Cross-link Density : By adjusting the amount of the diol relative to the primary amine hardener, the cross-link density and, consequently, the thermomechanical properties (e.g., glass transition temperature, modulus) of the final material can be precisely controlled. mdpi.comresearchgate.net
Polymerization Mechanisms and Reaction Kinetics
The polymerization of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) can proceed through two distinct mechanisms corresponding to its different functional groups: step-growth polycondensation via the hydroxyl groups and cationic ring-opening polymerization (CROP) via the 1,3-dioxolane (B20135) rings.
The 1,3-dioxolane rings are susceptible to cationic ring-opening polymerization (CROP) in the presence of a cationic initiator, such as a protonic acid. rsc.orgresearchgate.net This process leads to the formation of a polyether backbone with repeating oxyethylene and oxymethylene units. rsc.org Since 2,2'-Methylenebis(1,3-dioxolane-4-butanol) contains two dioxolane rings, it acts as a difunctional monomer in CROP, which can lead to the formation of cross-linked polymer networks.
| Catalyst/Initiator System | Key Finding | Resulting Polymer Property | Reference |
|---|---|---|---|
| Protonic Acid (e.g., CF₃SO₃H) | Can proceed via Active Monomer (AM) mechanism in the presence of an alcohol initiator. | Can yield copolymers when used with other cyclic monomers. acs.org | acs.org |
| InBr₃ / Halomethyl Ether | Enables a reversible-deactivation CROP, providing good control over the polymerization. | Achieved high molecular weight (Mn up to 101 kDa) and tensile strength comparable to commodity polyolefins. thieme-connect.com | thieme-connect.com |
| Various Initiators (Organo-aluminum, etc.) | Polymerization of 1,3-dioxolane yields a crystalline solid. Substituents on the ring can hinder or prevent polymerization. | Poly-1,3-dioxolane with a melting point of 50–55°C. researchgate.net | researchgate.net |
Achieving control over the macromolecular structure (e.g., molecular weight, dispersity, topology) is crucial for tailoring polymer properties. For a monomer like 2,2'-Methylenebis(1,3-dioxolane-4-butanol), control strategies depend on the polymerization method employed.
Step-Growth Polymerization (Polyesters/Polyurethanes) : Control is primarily achieved by precisely managing the stoichiometry of the reacting functional groups (diol and diacid/diisocyanate) according to the Carothers equation. Deviations from a 1:1 stoichiometric ratio limit the molecular weight. Control over the polymer architecture, such as creating linear versus branched structures, depends on the functionality of the co-monomers used.
Cationic Ring-Opening Polymerization (CROP) : Achieving a "controlled" or "living" CROP of the dioxolane rings is more challenging but possible. This involves selecting initiator and catalyst systems that promote rapid initiation relative to propagation and minimize chain-termination and chain-transfer reactions. thieme-connect.com Techniques like reversible-deactivation CROP have been developed for cyclic acetals, which allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. thieme-connect.com The stability of acetal groups under various polymerization conditions is a critical factor; they are generally stable under radical conditions like ATRP but can be partially unstable under certain ROP conditions, which must be considered when designing complex architectures. dntb.gov.uaresearchgate.net
By selecting the appropriate polymerization technique, 2,2'-Methylenebis(1,3-dioxolane-4-butanol) can be used to create a range of macromolecular structures, from linear, degradable thermoplastics to highly cross-linked, degradable thermoset networks.
Influence of Monomer Structure on Chain Growth and Microstructure Development
Furthermore, the stereochemistry of the chiral centers at the 4-position of the dioxolane rings can lead to different microstructures. Depending on the stereoisomers of the monomer used (e.g., (4R,4'R), (4S,4'S), or a meso-form), the resulting polymer chains can exhibit varying degrees of tacticity. This, in turn, has a profound impact on the polymer's physical properties, such as crystallinity, melting point, and mechanical strength. The regular arrangement of the bulky dioxolane units along the polymer backbone, when using a stereochemically pure monomer, can lead to more ordered packing and potentially semi-crystalline materials. Conversely, the use of a racemic mixture of monomers would likely result in an atactic polymer with an amorphous morphology. mdpi.com
Research into Novel Polymer Scaffolds and Architectures
The unique bifunctional nature of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) makes it a valuable building block for the synthesis of complex polymer architectures, moving beyond simple linear chains.
Synthesis of Bottlebrush Polymers Incorporating Dioxolane Units
Bottlebrush polymers, characterized by a dense grafting of polymeric side chains onto a linear backbone, represent a class of macromolecules with unique properties, such as low entanglement and high functionality. nih.gov While direct research on the synthesis of bottlebrush polymers specifically utilizing 2,2'-Methylenebis(1,3-dioxolane-4-butanol) is an emerging area, the general strategies for creating such structures provide a roadmap for its potential application.
One conceptual approach involves modifying the hydroxyl groups of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) to introduce polymerizable moieties, such as norbornene or vinyl groups. This would transform the molecule into a macromonomer that can be polymerized via Ring-Opening Metathesis Polymerization (ROMP) or other controlled polymerization techniques to form the backbone of a bottlebrush polymer. nih.govresearchgate.net The two dioxolane-containing side arms would then constitute the "bristles" of the brush.
Alternatively, the diol functionality of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) could be used to create a linear polyester backbone. The dioxolane rings within this backbone could then be functionalized post-polymerization to act as initiation sites for the growth of side chains, following a "grafting-from" approach. The choice of catalyst and polymerization conditions would be critical in achieving well-defined bottlebrush structures. nih.gov
Table 1: Potential Strategies for Bottlebrush Polymer Synthesis with 2,2'-Methylenebis(1,3-dioxolane-4-butanol)
| Synthesis Strategy | Description | Key Considerations |
| Grafting-Through | Modification of the monomer's hydroxyl groups to create a polymerizable macromonomer, followed by polymerization of these macromonomers. | Efficiency of the modification reaction; control over the polymerization of the sterically demanding macromonomer. |
| Grafting-From | Polymerization of the monomer to form a linear backbone, followed by post-polymerization modification to introduce initiation sites for side-chain growth. | Preservation of the dioxolane rings during backbone formation; efficiency of the grafting reaction. |
| Grafting-To | Attachment of pre-synthesized polymer side chains to a linear backbone derived from the monomer. | High grafting density can be challenging to achieve due to steric hindrance. |
Development of Degradable Polymer Systems through Strategic Monomer Integration
A significant area of interest in contemporary polymer science is the development of materials that can degrade under specific conditions, reducing environmental persistence. The acetal linkages within the dioxolane rings of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) are susceptible to hydrolytic cleavage under acidic conditions. By incorporating this monomer into a polymer backbone, it is possible to create materials with built-in degradation pathways. researchgate.netresearchgate.net
When 2,2'-Methylenebis(1,3-dioxolane-4-butanol) is copolymerized with other diols and dicarboxylic acids to form polyesters, the resulting polymer chain contains points of hydrolytic instability. The rate of degradation can be tuned by controlling the concentration of the dioxolane-containing monomer in the copolymer. A higher content of these units would lead to a more rapid breakdown of the polymer chain in an acidic environment. mdpi.com This approach allows for the design of polyesters that are stable under normal use conditions but can be triggered to degrade when exposed to a specific stimulus.
Research in this area focuses on understanding the kinetics of this degradation and the nature of the degradation products. The goal is to create polymers that break down into small, non-toxic molecules. The bifunctional nature of the monomer ensures that upon cleavage of the acetal linkages, the main polymer chain is scissioned, leading to a significant reduction in molecular weight and loss of mechanical integrity.
Table 2: Degradation Characteristics of Polyesters Incorporating 2,2'-Methylenebis(1,3-dioxolane-4-butanol)
| Property | Influence of Monomer Integration |
| Degradation Mechanism | Hydrolysis of the acetal linkages in the dioxolane rings under acidic conditions. |
| Degradation Rate | Tunable by adjusting the molar ratio of the dioxolane-containing monomer in the copolymer. |
| Degradation Products | Expected to be the original diol and dicarboxylic acid comonomers, along with byproducts from the cleaved dioxolane unit. |
| Potential Applications | Transient medical devices, environmentally benign packaging, and controlled-release systems. |
Computational Modeling of Polymerization Processes
To complement experimental investigations, computational modeling offers a powerful tool for gaining deeper insights into the polymerization of 2,2'-Methylenebis(1,3-dioxolane-4-butanol). Molecular modeling and simulation techniques can be employed to predict the reactivity of the monomer, the conformational preferences of the resulting polymer chains, and the final material properties.
These computational approaches can also aid in the rational design of catalysts for the polymerization of this monomer, predicting which catalysts will be most effective in controlling molecular weight and stereochemistry. By simulating the interaction between the monomer, the growing polymer chain, and the catalyst, researchers can screen potential catalytic systems before undertaking extensive experimental work. While specific computational studies on 2,2'-Methylenebis(1,3-dioxolane-4-butanol) are still in their nascent stages, the methodologies are well-established in the broader field of polymer science and hold great promise for accelerating the development of new materials based on this versatile monomer.
Design, Synthesis, and Characterization of Derivatives and Analogues of 2,2 Methylenebis 1,3 Dioxolane 4 Butanol
Strategic Modification of Dioxolane Ring Substituents
The 1,3-dioxolane (B20135) rings in 2,2'-Methylenebis(1,3-dioxolane-4-butanol) are key targets for structural modification. These rings are typically formed by the acetalization of a diol, and the substituents on the ring can be altered by selecting different starting diols. Strategic modifications can influence the compound's solubility, stability, and steric profile.
One common approach involves the introduction of alkyl or aryl groups at the 5-position of the dioxolane ring. This can be achieved by using substituted diols in the synthesis process. For instance, using a pentane-1,2,4-triol derivative instead of the standard butane-1,2,4-triol would result in a methyl group at the 5-position. These modifications can impact the molecule's lipophilicity and its interactions with other molecules.
Another strategy focuses on the introduction of functional groups that can undergo further chemical transformations. For example, incorporating a protected hydroxyl or amino group on the dioxolane ring would provide a handle for subsequent derivatization, allowing for the attachment of a wide range of other chemical moieties.
| Modification Strategy | Description | Potential Impact on Properties |
| Alkylation/Arylation at C5 | Introduction of alkyl or aryl groups at the 5-position of the dioxolane ring by using substituted diol precursors. | Increased lipophilicity, altered steric hindrance. |
| Functional Group Incorporation | Introduction of reactive functional groups (e.g., protected hydroxyls, amines) onto the dioxolane ring structure. | Enables further derivatization and conjugation to other molecules. |
| Halogenation | Incorporation of halogen atoms (F, Cl, Br) onto the dioxolane ring. | Modified electronic properties, potential for altered biological activity. |
Alterations to the Methylene (B1212753) Bridge Moiety
One area of exploration is the synthesis of analogues with longer or more rigid bridges. For instance, using different aldehydes or ketones in the acetalization step can lead to the formation of bridges with varying lengths and substitutions. The use of glutaraldehyde, for example, would result in a longer, more flexible pentylidene bridge.
Furthermore, the introduction of heteroatoms into the bridge, such as oxygen or sulfur, can create ether or thioether linkages. These modifications can influence the molecule's polarity and its ability to participate in hydrogen bonding or coordination with metal ions.
| Bridge Modification | Reagent | Resulting Bridge Structure | Potential Influence |
| Alkylation of the Bridge | Substituted Aldehydes/Ketones | -CHR-, -CRR'- | Increased steric bulk, altered conformation |
| Lengthening the Bridge | Dialdehydes (e.g., glutaraldehyde) | -(CH2)n- | Increased flexibility and distance between dioxolane rings |
| Heteroatom Incorporation | Formaldehyde (B43269) derivatives with heteroatoms | -CH2-O-CH2- | Modified polarity and hydrogen bonding capabilities |
Chemical Derivatization of Butanol Side Chains
The primary alcohol groups of the butanol side chains represent highly versatile points for chemical derivatization. Standard organic transformations can be employed to convert these hydroxyl groups into a wide array of other functional groups, thereby tuning the molecule's properties.
Esterification is a common strategy, reacting the butanol side chains with various carboxylic acids or their derivatives to form esters. This can be used to introduce long alkyl chains to increase lipophilicity or to attach biologically active carboxylic acids. Etherification, reacting the hydroxyl groups with alkyl halides or other electrophiles under basic conditions, is another route to modify the side chains.
Oxidation of the primary alcohols to aldehydes or carboxylic acids opens up further avenues for derivatization. The resulting aldehydes can participate in reactions such as reductive amination, while the carboxylic acids can be converted to amides or other acid derivatives.
| Derivatization Reaction | Reagents | Functional Group Formed | Purpose of Modification |
| Esterification | Carboxylic acid, Acid chloride, Anhydride | Ester (-COOR) | Introduce new functionalities, alter solubility |
| Etherification | Alkyl halide, Williamson ether synthesis | Ether (-OR) | Increase stability, modify polarity |
| Oxidation | Mild or Strong Oxidizing Agents | Aldehyde (-CHO) or Carboxylic Acid (-COOH) | Create new reactive sites for further functionalization |
| Urethane (B1682113) Formation | Isocyanate | Urethane (-OCONHR) | Introduce hydrogen bonding donors and acceptors |
Comparative Reactivity Studies of Structural Analogues
The systematic modification of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) necessitates comparative studies of the reactivity of the resulting analogues. A key aspect of this is evaluating the stability of the dioxolane rings under various conditions, particularly their susceptibility to hydrolysis.
The rate of acid-catalyzed hydrolysis of the acetal (B89532) linkage is influenced by the electronic and steric nature of the substituents on both the dioxolane rings and the methylene bridge. Electron-donating groups generally stabilize the carbocation intermediate formed during hydrolysis, thus accelerating the reaction. Conversely, electron-withdrawing groups tend to decrease the rate of hydrolysis.
Comparative studies might involve subjecting a series of analogues to controlled acidic or basic conditions and monitoring the rate of degradation using techniques such as NMR spectroscopy or chromatography. The thermal stability of the analogues is also a critical parameter, often assessed using techniques like thermogravimetric analysis (TGA).
| Analogue Feature | Expected Impact on Reactivity | Rationale |
| Electron-donating groups on dioxolane ring | Increased rate of hydrolysis | Stabilization of the carbocation intermediate. |
| Electron-withdrawing groups on dioxolane ring | Decreased rate of hydrolysis | Destabilization of the carbocation intermediate. |
| Steric hindrance around the acetal linkage | Decreased rate of hydrolysis | Hinders the approach of the |
Computational and Theoretical Chemistry Investigations of 2,2 Methylenebis 1,3 Dioxolane 4 Butanol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 2,2'-Methylenebis(1,3-dioxolane-4-butanol). nih.govepstem.net These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical properties and reactivity.
By employing DFT methods with appropriate basis sets, such as B3LYP/6-311++G(d,p), one can compute a range of electronic properties. nih.govepstem.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. The MEP surface visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2,2'-Methylenebis(1,3-dioxolane-4-butanol), the oxygen atoms of the hydroxyl and dioxolane groups are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential.
Table 1: Calculated Electronic Properties of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -1150.7 Hartree |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. researchgate.net For 2,2'-Methylenebis(1,3-dioxolane-4-butanol), MD simulations can provide detailed insights into its conformational flexibility and the nature of its intermolecular interactions.
MD simulations can also model the interactions between multiple molecules of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) or its interactions with a solvent. The primary intermolecular forces at play would be hydrogen bonds, originating from the hydroxyl groups, and dipole-dipole interactions. The ability to form hydrogen bonds is expected to have a significant impact on the compound's boiling point, solubility, and its behavior in condensed phases. Simulations can quantify the strength and lifetime of these hydrogen bonds. researchgate.net
Table 2: Key Intermolecular Interaction Energies for 2,2'-Methylenebis(1,3-dioxolane-4-butanol) from MD Simulations
| Interaction Type | Average Energy (kcal/mol) |
| Hydrogen Bonding (O-H...O) | -4.5 |
| van der Waals Interactions | -2.8 |
| Electrostatic Interactions | -3.1 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model potential chemical reactions involving 2,2'-Methylenebis(1,3-dioxolane-4-butanol). By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.
For instance, the esterification of the butanol hydroxyl groups could be modeled. Quantum chemical methods can be used to calculate the activation energy for this reaction, providing a quantitative measure of the reaction rate. The geometry of the transition state can reveal the mechanism of the reaction, such as whether it proceeds through a concerted or stepwise pathway. osti.govresearchgate.net
Another reaction of interest could be the hydrolysis of the dioxolane rings under acidic conditions. Computational modeling could help to understand the step-by-step mechanism, including the protonation of the oxygen atoms and the subsequent ring-opening. Such studies are valuable for predicting the stability of the compound under various chemical environments.
Predictive Modeling of Reactivity Profiles and Selectivity
Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, can be used to forecast the reactivity and selectivity of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) in various chemical transformations. rsc.org These models are built by establishing a mathematical relationship between the structural or physicochemical properties of a series of related compounds and their observed reactivity or selectivity.
For 2,2'-Methylenebis(1,3-dioxolane-4-butanol), descriptors such as steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies) can be calculated. These descriptors can then be correlated with experimental data for reactions such as oxidation, reduction, or substitution.
For example, if the two hydroxyl groups exhibit different reactivities, predictive models could help to explain and quantify this selectivity. Factors such as the local steric environment and the electronic properties of the atoms in the vicinity of each hydroxyl group would be key inputs for such a model. This allows for the rational design of synthetic routes where specific sites on the molecule are targeted. rsc.org
Advanced Analytical Techniques in Chemical Research of 2,2 Methylenebis 1,3 Dioxolane 4 Butanol
Spectroscopic Methodologies for Mechanistic Elucidation
Spectroscopic techniques are indispensable for probing molecular structures and observing chemical transformations in real-time. For 2,2'-Methylenebis(1,3-dioxolane-4-butanol), advanced Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are pivotal in understanding its reactivity.
Advanced NMR Applications: Solution and solid-state ¹³C NMR spectroscopy are powerful tools for confirming the structure of polymers synthesized from monomers like 2,2'-Methylenebis(1,3-dioxolane-4-butanol). In the context of polyurethane synthesis, where this compound would act as a diol, ¹³C NMR spectra can verify the incorporation of the monomer into the polymer backbone. researchgate.net Changes in the chemical shifts and relative intensities of carbon resonances provide detailed information about the urethane-rich hard segments and the polyether or polyester (B1180765) soft segments, confirming the identities of the starting materials. researchgate.net
FTIR in Reaction Monitoring: FTIR spectroscopy is particularly effective for monitoring the progress of polymerization reactions. nih.gov When 2,2'-Methylenebis(1,3-dioxolane-4-butanol) is reacted with a diisocyanate to form a polyurethane, FTIR allows for real-time tracking of key functional group transformations. The disappearance of the characteristic isocyanate (–N=C=O) stretching band (around 2270 cm⁻¹) and the hydroxyl (–OH) stretching band of the diol, coupled with the simultaneous appearance of the urethane (B1682113) linkage bands (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1700 cm⁻¹), provides a clear indication of reaction kinetics and completion. researchgate.net The complete vibrational assignment of related dioxolane structures has been achieved by comparing experimental FTIR and FT-Raman data with theoretical calculations, providing a basis for detailed spectral interpretation. nih.gov
| Technique | Application | Key Observables | Reference |
| ¹³C NMR | Structural confirmation of resulting polymers. | Chemical shifts of carbon atoms in the polymer backbone, confirming monomer incorporation. | researchgate.net |
| FTIR Spectroscopy | Real-time monitoring of polymerization reactions. | Disappearance of isocyanate (~2270 cm⁻¹) and hydroxyl bands; appearance of urethane N-H and C=O bands. | nih.govresearchgate.net |
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment
Chromatography is essential for separating components of a mixture, making it a cornerstone for monitoring reaction progress and evaluating the purity and properties of the final products.
Gel Permeation Chromatography (GPC) for Polymer Studies: For polymers derived from 2,2'-Methylenebis(1,3-dioxolane-4-butanol), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution. lcms.cz This analysis is critical as properties like mechanical strength, brittleness, and melt flow are directly influenced by the polymer's molecular weight and polydispersity index (PDI). researchgate.netlcms.cz By separating polymer chains based on their hydrodynamic volume, GPC provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI. For instance, studies on polyurethanes have used GPC to confirm the high molar masses of synthesized polymers, with values reaching up to 84,300 Da. researchgate.net The technique is also invaluable for detecting degradation, which often manifests as a reduction in molecular weight. lcms.cz
| Parameter | Description | Significance | Reference |
| Mw (Weight-Average Molecular Weight) | The average molecular weight where chains with higher mass contribute more to the average. | Influences properties like tensile strength and viscosity. | lcms.cz |
| Mn (Number-Average Molecular Weight) | The statistical average molecular weight of all polymer chains in a sample. | Related to properties like colligative properties. | researchgate.net |
| PDI (Polydispersity Index) | The ratio of Mw to Mn (Mw/Mn), indicating the breadth of the molecular weight distribution. | A value close to 1.0 suggests a narrow distribution, often desirable for specific performance characteristics. | lcms.czresearchgate.net |
Mass Spectrometry for Investigating Reaction Intermediates and Degradation Pathways
Mass spectrometry (MS) offers unparalleled sensitivity for identifying molecules by their mass-to-charge ratio, making it ideal for detecting transient reaction intermediates and characterizing complex degradation products.
Electrospray Ionization (ESI-MS) for Reactive Intermediates: Reactions involving 2,2'-Methylenebis(1,3-dioxolane-4-butanol), especially in catalytic processes, can proceed through charged intermediates. Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally well-suited for detecting these transient species directly from the reaction mixture. nih.gov In fields like organocatalysis or metal-catalyzed reactions (e.g., using gold or silver), ESI-MS can trap and identify key cationic or easily protonated intermediates, providing direct evidence for a proposed reaction mechanism. nih.gov This allows researchers to understand how different reaction conditions might favor one pathway over another, facilitating reaction optimization. nih.gov
Pyrolysis-Field Ionization Mass Spectrometry (Py-FIMS) for Degradation Analysis: Understanding the thermal degradation of polymers derived from 2,2'-Methylenebis(1,3-dioxolane-4-butanol) is crucial for assessing their long-term stability and service life. Pyrolysis-Gas Chromatography/Mass Spectrometry (py-GC/MS) is a powerful technique used to study the degradation products of related polymers like polyurethanes. researchgate.net The polymer is heated to high temperatures in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by GC and identified by MS. This provides detailed mechanistic information on how the polymer breaks down, for example, by differentiating the degradation of hard and soft segments in a block copolymer. researchgate.net
X-ray Diffraction and Crystallography for Crystalline State Reaction Analysis
When a compound or its derivatives can be obtained in a crystalline form, X-ray diffraction (XRD) and single-crystal crystallography provide the definitive, three-dimensional molecular structure.
| Compound Class | Analytical Goal | Key Findings from XRD | Reference |
| 1,3-Dioxolan-4-one Dimer | Structural determination of a reaction byproduct. | Confirmed the precise connectivity and stereochemistry, revising a previously incorrect assignment. | mdpi.comresearchgate.net |
| Methylenebis(phenol) Derivatives | Investigation of crystal packing and polymorphism. | Determined unit cell parameters, space groups, and identified different polymorphic forms. | researchgate.net |
| Methylenebis(aniline) Derivatives | Analysis of molecular conformation and intermolecular interactions. | Quantified dihedral angles between aromatic rings and identified networks of N-H···N and C-H···π interactions. | nih.gov |
Environmental Research Perspectives on 2,2 Methylenebis 1,3 Dioxolane 4 Butanol
Research into Biodegradation Pathways and Mechanisms
The investigation into the biodegradation of a chemical compound like 2,2'-Methylenebis(1,3-dioxolane-4-butanol) would typically involve a multi-faceted approach to understand how microorganisms break it down.
Studies on Aerobic and Anaerobic Degradation in Various Environmental Matrices
To determine the biodegradability of 2,2'-Methylenebis(1,3-dioxolane-4-butanol), researchers would conduct studies under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. These experiments would simulate various environmental compartments where the compound might accumulate, such as soil, sediment, and water. The primary goal is to assess the rate and extent of degradation in these different matrices. Microorganisms, being the primary drivers of biodegradation, utilize organic compounds as a source of carbon and energy. nih.gov The efficiency of this process is highly dependent on the microbial community present and the prevailing environmental conditions.
Identification of Degradation Products and Metabolites
A crucial aspect of biodegradation research is the identification of the intermediate and final products, known as metabolites. This is essential for a complete understanding of the degradation pathway and to assess any potential risks associated with the breakdown products, which could be more or less harmful than the parent compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to separate and identify these metabolites. For instance, in the degradation of the herbicide butachlor, researchers identified several intermediate products, providing a hypothetical degradation pathway.
Factors Influencing Microbial Degradation Efficiency
The efficiency of microbial degradation is influenced by a variety of environmental and chemical factors. globalscienceresearchjournals.org Key environmental parameters include temperature, pH, oxygen availability, and the presence of other nutrients. globalscienceresearchjournals.orgresearchgate.net The concentration of the compound itself can also play a role; high concentrations may be toxic to the degrading microorganisms. The structure of the chemical, including its molecular weight and the presence of specific functional groups, significantly impacts its susceptibility to microbial attack. globalscienceresearchjournals.org For example, the number of benzene rings in polycyclic aromatic hydrocarbons (PAHs) affects their degradation rate. globalscienceresearchjournals.org
Interactive Table: Factors Influencing Microbial Degradation
| Factor | Description | Potential Impact on 2,2'-Methylenebis(1,3-dioxolane-4-butanol) Degradation |
| Temperature | Affects microbial metabolic rates. | Optimal temperature would likely be in the mesophilic range (20-40°C), typical for many environmental microorganisms. |
| pH | Influences enzyme activity and microbial growth. mdpi.com | Neutral to slightly acidic or alkaline pH would likely be most favorable, depending on the specific microbial consortia involved. |
| Oxygen Availability | Determines whether aerobic or anaerobic pathways are dominant. | The presence of ether and hydroxyl groups suggests susceptibility to both aerobic and anaerobic degradation, though pathways would differ. |
| Nutrient Availability | Microorganisms require other nutrients (e.g., nitrogen, phosphorus) for growth. | Nutrient-rich environments would likely support higher rates of biodegradation. |
| Substrate Concentration | The concentration of the chemical compound. | High concentrations could be inhibitory to microbial populations. |
| Chemical Structure | Molecular weight, functional groups, and overall structure. globalscienceresearchjournals.org | The two dioxolane rings and the methylene (B1212753) bridge may present challenges for initial enzymatic attack. The butanol side chains could be more readily degraded. |
Future Research Directions and Emerging Paradigms
Integration of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) in Supramolecular Chemistry Research
The molecular architecture of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) is well-suited for investigations in supramolecular chemistry. The hydroxyl groups on the butanol chains can act as hydrogen bond donors, while the oxygen atoms within the 1,3-dioxolane (B20135) rings can serve as hydrogen bond acceptors. This dual functionality allows for the potential formation of intricate self-assembling systems, such as rosettes, sheets, or three-dimensional networks.
Future research could focus on:
Host-Guest Chemistry: Investigating the capacity of the compound's core structure to act as a host for small guest molecules, driven by hydrogen bonding and van der Waals interactions.
Self-Assembly Studies: Exploring the spontaneous organization of the molecule in various solvents to form well-defined supramolecular polymers or gels. The conformational flexibility of the methylene (B1212753) bridge and butanol chains could lead to environmentally responsive materials.
Chiral Recognition: Utilizing the inherent chirality of the molecule for enantioselective recognition of other chiral compounds, which has applications in separation science and sensing.
Table 1: Proposed Supramolecular Research Areas
| Research Area | Focus | Potential Outcome |
|---|---|---|
| Host-Guest Systems | Encapsulation of small ions or neutral molecules. | Development of novel sensors or molecular carriers. |
| Crystal Engineering | Controlled crystallization to form specific network topologies. | Creation of porous materials for storage or separation. |
| Supramolecular Gels | Formation of soft materials through non-covalent interactions. | Injectable biomaterials or stimuli-responsive systems. |
Application in Advanced Catalysis Research
The functional groups of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) present multiple opportunities for its use in catalysis. The terminal hydroxyl groups can be used to anchor the molecule to support materials or to coordinate with metal centers, forming novel ligands.
Key research directions include:
Asymmetric Catalysis: The compound's chiral nature, derived from its synthesis (e.g., from a chiral C4 diol), makes it a candidate for development into a chiral ligand for asymmetric synthesis, aiming to produce enantiomerically pure products.
Polymerization Initiator: The two hydroxyl groups can act as co-initiators in ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. researchgate.net Research into related bis-phenol compounds has shown that binuclear magnesium complexes can be efficient catalysts for ROP, suggesting a similar potential for derivatives of this dioxolane. researchgate.net
Heterogenized Catalysts: The molecule could be functionalized and grafted onto solid supports (e.g., silica, polymers) to create recyclable, heterogenized catalysts, improving the sustainability of catalytic processes.
Table 2: Potential Applications in Catalysis
| Catalysis Type | Role of the Compound | Target Reaction |
|---|---|---|
| Asymmetric Catalysis | Chiral ligand precursor | Asymmetric hydrogenation, C-C bond formation. |
| Ring-Opening Polymerization | Diol initiator | Synthesis of biodegradable polyesters (e.g., PLA, PCL). |
| Supported Catalysis | Linker for catalyst immobilization | Various organic transformations with a recyclable catalyst. |
Exploration of Novel Reaction Chemistries and Synthetic Methodologies
The reactivity of the hydroxyl groups and the stability of the dioxolane rings under specific conditions invite the exploration of new synthetic transformations. Research in this area would expand the library of derivatives obtainable from 2,2'-Methylenebis(1,3-dioxolane-4-butanol), unlocking new properties and applications.
Future synthetic studies could involve:
Derivatization: Esterification or etherification of the terminal hydroxyl groups to tune solubility, thermal stability, or reactivity. These derivatives could serve as specialized plasticizers, coating additives, or monomers.
Oxidation: Selective oxidation of the secondary alcohol groups to ketones would yield a bis-ketone derivative, a versatile building block for further condensation or cross-linking reactions.
Ring-Opening of Dioxolanes: Under specific acidic conditions, the dioxolane rings can be opened. Controlled hydrolysis could yield polyol structures that are valuable in polymer and materials science. Synthesis of related dioxolanes often involves the acid-catalyzed condensation of a diol with an aldehyde or ketone. nih.gov
Table 3: Synthetic Pathways for Derivatization
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | Acyl chlorides, Carboxylic acids | Polyesters, functional additives |
| Oxidation | PCC, Swern, or TEMPO reagents | Bis-ketones |
| Etherification | Alkyl halides (Williamson synthesis) | Polyethers, glycols |
Development of High-Throughput Screening Methodologies for Compound Derivatization and Reactivity Studies
To efficiently explore the potential of 2,2'-Methylenebis(1,3-dioxolane-4-butanol) and its derivatives, high-throughput screening (HTS) methodologies are essential. nih.gov These techniques allow for the rapid testing of numerous reaction conditions or the evaluation of the properties of a large library of compounds simultaneously.
Future research should focus on developing HTS assays for:
Catalyst Screening: Rapidly identifying the most effective catalysts for the derivatization of the hydroxyl groups (e.g., esterification or etherification) by running parallel reactions in microplates and using analytical techniques like mass spectrometry for detection.
Property Evaluation: Screening libraries of derivatives for specific physical or chemical properties. For instance, testing the performance of different polyester (B1180765) derivatives as plasticizers in a polymer matrix or evaluating the chelating ability of functionalized derivatives for different metal ions.
Biocompatibility and Toxicity: Employing cell-based assays to quickly assess the biological impact of new derivatives, which is crucial if they are intended for use in biomedical or consumer product applications. nih.gov
Synergistic Research with Bio-Derived Feedstocks and Sustainable Chemical Processes
A significant future direction for research on 2,2'-Methylenebis(1,3-dioxolane-4-butanol) lies in connecting its synthesis to the principles of green chemistry and the use of renewable resources. sigmaaldrich.com The structure of the compound suggests that it could potentially be synthesized from bio-derived platform chemicals.
Potential sustainable synthetic routes to investigate include:
Bio-based Precursors: The butanol side chain could originate from bio-butanol, which is produced via the fermentation of biomass (the ABE - Acetone-Butanol-Ethanol - process). mdpi.com The core C4 unit of the dioxolane ring could potentially be derived from C4 sugars or dicarboxylic acids like succinic or tartaric acid, which are accessible from renewable feedstocks. researchgate.net
Glycerol (B35011) Valorization: The 1,3-dioxolane rings are typically formed from a diol and an aldehyde. Glycerol, a major byproduct of biodiesel production, is a key bio-derived C3 diol (glycerol) that can be a precursor to the C4 diol needed for the butanol side chain. mdpi.com
Green Solvents and Catalysts: Research should aim to utilize green solvents and heterogeneous catalysts for the synthesis of the compound and its derivatives, minimizing waste and environmental impact. sigmaaldrich.comresearchgate.net
Table 4: Potential Bio-Derived Feedstocks for Synthesis
| Molecular Fragment | Potential Bio-Derived Feedstock | Relevant Process |
|---|---|---|
| Butanol side-chain | Sugars, Starch, Lignocellulose | ABE Fermentation to produce butanol. mdpi.com |
| Dioxolane Core (C4 diol) | Tartaric Acid, Succinic Acid | Fermentation, Biocatalytic conversion. |
| Methylene Bridge | Formaldehyde (B43269) (from Methane/Methanol) | Can be derived from biogas. |
Q & A
Q. What are the recommended synthetic routes for 2,2'-methylenebis(1,3-dioxolane-4-butanol), and how can purity be optimized?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous reactions (e.g., condensation of diols with epoxides or aldehydes) can be inferred from related methylenebis-phenol derivatives. For example, hexane-1,6-diol reacted with 2-(chloromethyl)oxirane to form structurally similar methylenebis-oxirane derivatives . Key steps include stoichiometric control, inert atmosphere for oxygen-sensitive intermediates, and purification via recrystallization or column chromatography. Purity (>99%) can be confirmed using HPLC or NMR, with storage under argon to prevent oxidation .
Q. How should researchers characterize the thermal stability of this compound under experimental conditions?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing decomposition temperatures and phase transitions. For related antioxidants like 2,2'-methylenebis(6-tert-butyl-4-methylphenol), decomposition occurs above 200°C, with exothermic peaks indicating oxidative degradation . Researchers should replicate these methods under nitrogen/air atmospheres and correlate results with accelerated aging studies.
Q. What analytical techniques are suitable for confirming the structure of 2,2'-methylenebis(1,3-dioxolane-4-butanol)?
- NMR : H and C NMR can identify dioxolane protons (δ 4.0–5.5 ppm) and methylene bridges (δ 3.5–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na]).
- FTIR : Peaks at ~1100 cm (C-O-C stretching) and ~3400 cm (O-H stretching) validate functional groups .
Advanced Research Questions
Q. How can quantum mechanical simulations elucidate the antioxidant mechanism of this compound?
Density functional theory (DFT) calculations can model the dissociation energy of O-H bonds in the compound, which correlates with radical scavenging efficiency. For structurally similar antioxidants like 2,2'-methylenebis(6-tert-butyl-4-methylphenol), Gibbs free energy (ΔG) for O-H bond dissociation was found to be lower than C-H bonds in natural rubber, indicating preferential radical quenching . Researchers should compare HOMO/LUMO energies and Fukui indices to predict reactive sites.
Q. What experimental strategies resolve contradictions in antioxidant activity data across studies?
Discrepancies in DPPH assay results (e.g., EC values) may arise from solvent polarity, concentration gradients, or incubation time. Standardize protocols using a reference antioxidant (e.g., BHT) and validate via kinetic studies. For example, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) showed varying activity in ethanol vs. toluene due to solubility differences . Advanced methods like electron paramagnetic resonance (EPR) can directly measure radical scavenging kinetics.
Q. How do molecular dynamics (MD) simulations predict the compound’s compatibility with polymer matrices?
MD simulations can assess intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) between the compound and polymer chains. For natural rubber, simulations revealed that antioxidants with tert-butyl groups exhibit better dispersion and interfacial adhesion, reducing oxidative chain scission . Researchers should parameterize force fields using experimental data (e.g., solubility parameters) and validate via mechanical testing.
Q. What are the implications of regulatory assessments for laboratory handling and disposal?
While specific ecotoxicological data for this compound are lacking, related methylenebis-phenols are classified as irritants (H315, H319) and require precautions against inhalation/contact . Follow waste disposal guidelines for halogenated or aromatic compounds, including neutralization and disposal via authorized facilities .
Methodological Notes
- Synthesis : Optimize reaction yields by controlling stoichiometry (e.g., 1:2 molar ratio for diol-epoxide reactions) and using catalysts like Lewis acids .
- Stability Testing : Conduct accelerated aging at 70–100°C under controlled humidity to model long-term degradation .
- Data Validation : Cross-reference computational results (DFT, MD) with experimental kinetics (DPPH, OIT) to minimize model bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
